molecular formula C28H27N3O4 B298302 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione

2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione

Cat. No. B298302
M. Wt: 469.5 g/mol
InChI Key: GVXIQEFHAAJYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione, also known as BPP, is a novel compound that has gained attention in recent years for its potential application in scientific research. BPP is a pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole derivative that has shown promising results in various studies for its unique properties.

Mechanism of Action

The mechanism of action of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has also been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the regulation of immune responses. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has also been found to reduce oxidative stress and increase antioxidant activity. Additionally, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also exhibits low toxicity, making it a safe compound to use in experiments. However, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has limited stability in solution, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione. One area of research could be the development of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione derivatives with improved solubility and stability. Another area of research could be the investigation of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione's potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted to elucidate the mechanism of action of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its effects on various signaling pathways.
Conclusion:
In conclusion, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is a novel compound that has shown promising results in various studies for its unique properties. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has potential application in scientific research fields such as anti-inflammation, anti-tumor, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has a range of biochemical and physiological effects, and it has several advantages for use in lab experiments. However, further research is needed to fully elucidate the potential of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives.

Synthesis Methods

The synthesis of 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-methoxyphenylhydrazone of ethyl acetoacetate. This intermediate compound is then reacted with 2,3-dichloro-1,4-naphthoquinone to form the final product, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione.

Scientific Research Applications

2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been studied for its potential application in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-2-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C28H27N3O4/c1-34-22-13-9-19(10-14-22)25-24-26(32)31(21-11-15-23(35-2)16-12-21)27(33)28(24,20-7-4-3-5-8-20)30-18-6-17-29(25)30/h3-5,7-16,24-25H,6,17-18H2,1-2H3

InChI Key

GVXIQEFHAAJYCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C(=O)N(C(=O)C3(N4N2CCC4)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(=O)N(C(=O)C3(N4N2CCC4)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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